Mibefradil Dihydrochloride Monohydrate is a calcium channel blocker primarily targeting T-type calcium channels. Originally developed for the treatment of hypertension and angina, it was withdrawn from the market in 1998 due to safety concerns related to drug interactions. Despite its withdrawal, mibefradil has garnered attention in research contexts, particularly in oncology, for its potential therapeutic applications in various cancers.
Mibefradil is classified as a member of the tetralin class of compounds and is specifically recognized for its role as a selective inhibitor of T-type calcium channels, particularly the CaV3 family. Its chemical formula is and it has been documented under various identifiers, including the Chemical Abstracts Service number 60663 .
The synthesis of mibefradil involves several advanced organic chemistry techniques. A notable method reported in the literature includes:
These methods have led to the development of a library of mibefradil analogues, enhancing our understanding of structure-activity relationships and metabolic stability.
Mibefradil Dihydrochloride Monohydrate features a complex molecular structure characterized by a dihydrobenzopyran core. The structural analysis reveals:
Mibefradil undergoes various chemical reactions that are crucial for its biological activity:
The mechanism by which mibefradil exerts its effects involves:
Mibefradil Dihydrochloride Monohydrate exhibits several notable physical and chemical properties:
Mibefradil has potential applications beyond its original indications:
Mibefradil was developed in the 1990s by Roche Pharmaceuticals as a novel antihypertensive agent. Patents such as US5892055A detailed innovative synthetic routes, including an acetamide anion-mediated process that optimized yield and purity. This method enabled the large-scale production required for clinical development [3]. The drug received FDA approval in 1997 but was withdrawn within a year post-marketing due to severe pharmacokinetic interactions attributed to cytochrome P450 (CYP3A4, 2D6, 1A2) inhibition. This inhibition elevated plasma levels of co-administered drugs like terfenadine, cisapride, and statins, posing significant safety risks [1] [2].
The withdrawal catalyzed research into structural analogs (e.g., NNC 55-0396) with reduced CYP inhibition, though the original dihydrochloride monohydrate salt remains a key compound for studying T-type calcium channel physiology [2] [6].
Mibefradil dihydrochloride monohydrate belongs to the tetralol derivative class, characterized by a fused tetrahydronaphthalene (tetralin) core. Its structure comprises:
Table 1: Structural Features of Mibefradil Dihydrochloride Monohydrate
Structural Component | Role |
---|---|
Tetralin core (S,S-configuration) | Provides chiral specificity essential for calcium channel binding |
Fluorinated aryl ring | Enhances lipophilicity and membrane penetration |
Methoxyacetate ester | Modulates solubility and metabolic stability |
Benzimidazole side chain | Facilitates selective interaction with T-type over L-type channels |
As a calcium channel modulator, it exhibits 50–100-fold selectivity for T-type (Cav3.x; IC₅₀ = 2.7 μM) over L-type channels (IC₅₀ = 18.6 μM). Unlike dihydropyridines (e.g., nifedipine), which predominantly block L-type channels, mibefradil’s T-type affinity reduces cardiac contractility less while maintaining vasodilatory effects [6] [8]. This selectivity arises from voltage-dependent block kinetics: T-type inhibition occurs at hyperpolarized potentials (−100 mV), whereas L-type blockade requires depolarization [8].
The dihydrochloride monohydrate salt significantly improves the parent compound’s physicochemical profile:
Table 2: Comparative Properties of Mibefradil Salts
Property | Free Base | Dihydrochloride Monohydrate |
---|---|---|
Molecular Weight | 495.64 g/mol | 586.57 g/mol |
Aqueous Solubility | <1 mg/mL | 150 mg/mL |
Thermal Stability | Decomposes at 128°C | Dehydrates >40°C |
Storage Conditions | Room temperature | −20°C (under nitrogen) |
Hydration critically influences bioavailability: The monohydrate’s crystalline lattice reduces hygroscopicity and enhances dissolution kinetics compared to anhydrous forms [4] [10]. This property profile underscores its utility in research applications requiring precise concentration control and reproducibility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0